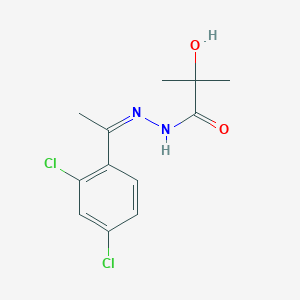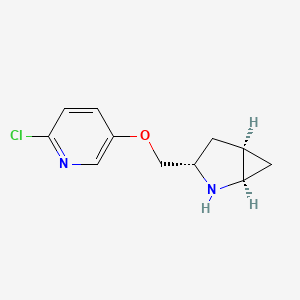
2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide is a chemical compound with the molecular formula C12-H14-Cl2-N2-O2 and a molecular weight of 289.18 It is a derivative of lactic acid and hydrazide, characterized by the presence of two chlorine atoms and a methyl group attached to the benzylidene moiety
Méthodes De Préparation
The synthesis of 2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide typically involves the condensation reaction between 2-methyllactic acid and 2,4-dichloro-alpha-methylbenzylidene hydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Applications De Recherche Scientifique
2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their interactions with various biological targets.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent, with studies indicating its ability to inhibit the growth of certain bacterial strains and cancer cells
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide include other hydrazide derivatives such as isoniazid and nicotinic acid hydrazide. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:
Isoniazid: Primarily used as an anti-tuberculosis drug, it inhibits the synthesis of mycolic acids in mycobacteria.
Nicotinic acid hydrazide: Known for its antimicrobial properties, it targets various bacterial enzymes and pathways.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and dichloro groups, which contribute to its distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
128153-83-3 |
|---|---|
Formule moléculaire |
C12H14Cl2N2O2 |
Poids moléculaire |
289.15 g/mol |
Nom IUPAC |
N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7(15-16-11(17)12(2,3)18)9-5-4-8(13)6-10(9)14/h4-6,18H,1-3H3,(H,16,17)/b15-7- |
Clé InChI |
XAUBUNJBCYDYMK-CHHVJCJISA-N |
SMILES isomérique |
C/C(=N/NC(=O)C(C)(C)O)/C1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CC(=NNC(=O)C(C)(C)O)C1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)













